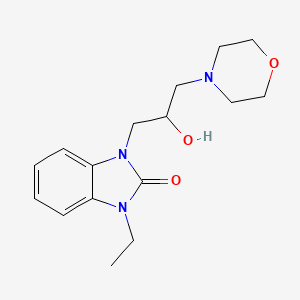
4-chloro-N-cyclopropyl-N-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopropyl-N-ethylbenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer and other diseases.
Mecanismo De Acción
4-chloro-N-cyclopropyl-N-ethylbenzamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates, which are involved in a variety of cellular processes. By inhibiting CK2 activity, 4-chloro-N-cyclopropyl-N-ethylbenzamide can disrupt signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
4-chloro-N-cyclopropyl-N-ethylbenzamide has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, and can also inhibit angiogenesis and metastasis. 4-chloro-N-cyclopropyl-N-ethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-cyclopropyl-N-ethylbenzamide is that it is a highly specific inhibitor of CK2, which can minimize off-target effects. However, 4-chloro-N-cyclopropyl-N-ethylbenzamide can also have cytotoxic effects at high concentrations, which can limit its use in some experiments. In addition, 4-chloro-N-cyclopropyl-N-ethylbenzamide can be difficult to solubilize, which can make it challenging to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-cyclopropyl-N-ethylbenzamide. One area of interest is the development of combination therapies that use 4-chloro-N-cyclopropyl-N-ethylbenzamide in conjunction with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the investigation of 4-chloro-N-cyclopropyl-N-ethylbenzamide in other diseases, such as viral infections and neurodegenerative disorders. Additionally, there is ongoing research on the development of more potent and selective CK2 inhibitors that may have improved therapeutic potential compared to 4-chloro-N-cyclopropyl-N-ethylbenzamide.
Métodos De Síntesis
4-chloro-N-cyclopropyl-N-ethylbenzamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine, followed by reaction with ethylamine. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopropyl-N-ethylbenzamide has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to sensitize cancer cells to chemotherapy and radiation therapy. 4-chloro-N-cyclopropyl-N-ethylbenzamide has also been investigated for its potential role in other diseases, such as neurodegenerative disorders and viral infections.
Propiedades
IUPAC Name |
4-chloro-N-cyclopropyl-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-14(11-7-8-11)12(15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQNTQTULDCDKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furan-2-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7510448.png)

![N-[2-(4-fluorophenyl)ethyl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B7510467.png)


![N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7510495.png)

![1-acetyl-N-[(3-methylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7510509.png)

![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510524.png)

![N-[(3-cyanophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7510533.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)